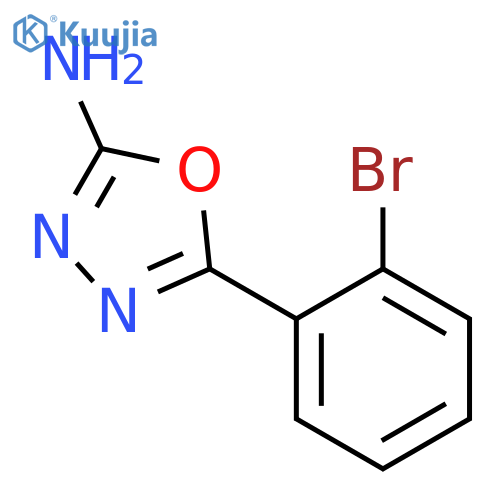

Cas no 109060-65-3 (5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine)

109060-65-3 structure

商品名:5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- AKOS000160683

- STK692726

- 109060-65-3

- 5-(2-bromophenyl)-1,3,4-oxadiazol-2-amine

- MFCD09028330

- 1,3,4-Oxadiazol-2-amine, 5-(2-bromophenyl)-

- 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine

-

- MDL: MFCD09028330

- インチ: InChI=1S/C8H6BrN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)

- InChIKey: LNDBYEJRHXWCOG-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C2=NNC(=N)O2)Br

計算された属性

- せいみつぶんしりょう: 238.96942g/mol

- どういたいしつりょう: 238.96942g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019124714-1g |

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |

109060-65-3 | 95% | 1g |

$400.00 | 2023-09-04 | |

| Ambeed | A302170-250mg |

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |

109060-65-3 | 95% | 250mg |

$27.0 | 2025-03-05 | |

| Ambeed | A302170-1g |

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |

109060-65-3 | 95% | 1g |

$59.0 | 2025-03-05 | |

| Chemenu | CM315500-1g |

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |

109060-65-3 | 95% | 1g |

$355 | 2023-11-25 | |

| Ambeed | A302170-5g |

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |

109060-65-3 | 95% | 5g |

$207.0 | 2025-03-05 | |

| A2B Chem LLC | AI07579-5g |

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |

109060-65-3 | 95% | 5g |

$151.00 | 2024-04-20 | |

| A2B Chem LLC | AI07579-250mg |

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |

109060-65-3 | 95% | 250mg |

$18.00 | 2024-04-20 | |

| A2B Chem LLC | AI07579-1g |

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine |

109060-65-3 | 95% | 1g |

$44.00 | 2024-04-20 |

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

109060-65-3 (5-(2-Bromophenyl)-1,3,4-oxadiazol-2-amine) 関連製品

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 157047-98-8(Benzomalvin C)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:109060-65-3)

清らかである:99%

はかる:5g

価格 ($):169